molecular formula C10H11F2NO B1395490 3-[(3,5-Difluorobenzyl)oxy]azetidine CAS No. 1121595-11-6

3-[(3,5-Difluorobenzyl)oxy]azetidine

Cat. No.: B1395490
CAS No.: 1121595-11-6
M. Wt: 199.2 g/mol
InChI Key: QUVYSHPQIQXGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-Difluorobenzyl)oxy]azetidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The azetidine ring provides conformational rigidity, which can enhance binding selectivity and optimize pharmacokinetic profiles in lead compounds . The 3,5-difluorobenzyl ether moiety introduces lipophilicity and influences electronic properties, which are critical for improving metabolic stability and cell membrane permeability . This compound serves as a crucial synthetic intermediate in the development of more complex molecules. Its primary applications include use in protease inhibitor programs, as a core structure for kinase modulators, and as a component in the synthesis of targeted protein degraders (PROTACs) . The structural features of this scaffold are often explored to fine-tune properties such as plasma protein binding and overall half-life, as demonstrated in related clinical candidates like AZD4721 . As a key starting material, it can be used in nucleophilic substitution reactions, metal-catalyzed cross-couplings, and as a precursor for further functionalization. Researchers can leverage this compound to explore structure-activity relationships (SAR) in their specific target programs. Please note: The specific CAS number, molecular weight, and purity for this exact compound were not confirmed in the search results and must be verified with the supplier. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(3,5-difluorophenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-8-1-7(2-9(12)3-8)6-14-10-4-13-5-10/h1-3,10,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVYSHPQIQXGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthesis of Azetidine Derivatives

Method Overview:

The traditional approach to synthesizing azetidine derivatives, including 3-[(3,5-difluorobenzyl)oxy]azetidine , involves cyclization of suitable precursors such as amino alcohols or amino acids under controlled conditions. According to a patent (US6872717B2), azetidinones are obtained via multi-step reactions starting from halogenated precursors, employing nucleophilic substitution and cyclization steps.

Key Steps:

  • Preparation of halogenated precursors: Starting from halogenated aromatic compounds or amino alcohols.
  • Cyclization: Using intramolecular nucleophilic substitution, often facilitated by bases or catalysts, to form the four-membered azetidine ring.
  • Functionalization: Introducing the oxybenzyl group via nucleophilic substitution or esterification.

Reaction Scheme:

Halogenated precursor + nucleophile → Cyclization → Azetidine core → Oxybenzyl substitution

Reaction Conditions:

Step Solvent Reagents Temperature Yield References
Cyclization Ethanol or methanol Alkali metal hydroxide Boiling Variable
Oxybenzyl substitution Ethanol or tetrahydrofuran Base (e.g., triethylamine) 0°C to room temp Moderate to high

Synthesis via Schiff-Base Intermediates

Recent Advances:

Research by Hashim O.S. (2023) demonstrates a multi-step synthesis involving Schiff-base intermediates. The process begins with the formation of hydrazide derivatives, which are cyclized to form azetidine rings.

Key Steps:

  • Preparation of Schiff-base: Reaction of hydrazine hydrate with chloroacetylchloride, forming a hydrazide intermediate.
  • Cyclization to Azetidine: Refluxing the Schiff-base with aromatic aldehydes induces cyclization.
  • Functionalization: Introduction of the 3,5-difluorobenzyl oxy group via nucleophilic substitution on the azetidine nitrogen.

Reaction Data:

Step Reagents Solvent Temperature Yield Notes
Hydrazide formation Hydrazine hydrate + chloroacetylchloride Ethanol Room temp 85%
Schiff-base formation Hydrazide + aromatic aldehyde Methanol Reflux 70%
Cyclization Schiff-base + base Ethanol Reflux 81%
Oxybenzyl substitution 3,5-difluorobenzyl alcohol derivative + azetidine Tetrahydrofuran 0°C to RT Variable

Cyclization via Metal-Catalyzed Methods

Modern Approach:

A recent scalable method involves the cyclization of open-chain precursors using metal catalysis, such as copper or palladium, to form the azetidine ring with high enantioselectivity.

Key Features:

  • Starting materials: 3-chloropropanal derivatives or analogous aldehydes.
  • Catalysis: Copper or palladium complexes facilitate intramolecular cyclization.
  • Functionalization: Post-cyclization substitution with 3,5-difluorobenzyl alcohol derivatives.

Reaction Conditions:

Step Catalyst Solvent Temperature Yield Reference
Cyclization CuI or Pd(0) DMSO or DMF 80–100°C 63–82%

Note: This method is advantageous for producing enantioenriched azetidines and allows for diverse substituents.

Specific Synthetic Route for this compound

Based on the literature and patent data, a feasible synthetic route involves:

  • Step 1: Synthesis of 3-chloropropanal (precursor) via oxidation of 3-bromopropene or similar intermediates, with yields around 70% using TEMPO oxidation or manganese dioxide (MnO₂) methods.
  • Step 2: Nucleophilic substitution of 3-chloropropanal with a suitable amine or alcohol derivative to introduce the oxybenzyl group.
  • Step 3: Intramolecular cyclization to form the azetidine ring, catalyzed by a Lewis acid or via thermal conditions.
  • Step 4: Final functionalization with 3,5-difluorobenzyl alcohol or its derivatives, often via nucleophilic substitution or esterification.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Advantages References
Classical cyclization Halogenated precursors Alkali hydroxides Boiling in alcohols Variable Well-established
Schiff-base route Hydrazides + aldehydes Refluxing solvents 70–85°C 70–85% Versatile, moderate steps
Metal-catalyzed cyclization Open-chain precursors Cu/Pd catalysts 80–100°C 63–82% Enantioselective, scalable
Oxidation of precursors 3-bromopropanal MnO₂ or PCC Room temp or reflux 70% Efficient precursor synthesis

Research Findings and Notes

  • Efficiency and Scalability: Metal-catalyzed cyclizations are promising for large-scale synthesis with high enantioselectivity.
  • Precursor Stability: 3-chloropropanal, a key intermediate, can be unstable; oxidation methods like MnO₂ are preferred for safer, scalable production.
  • Functionalization Flexibility: Nucleophilic substitution on the azetidine nitrogen allows for diverse substituents, including the 3,5-difluorobenzyl oxy group.
  • Challenges: Protecting groups and stereochemistry control remain critical for optimizing yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Difluorobenzyl)oxy]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its pharmacological properties, particularly in the context of developing new therapeutic agents. Azetidine derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. For instance, azetidine-based compounds have been implicated in the treatment of obesity and metabolic disorders due to their ability to modulate metabolic pathways .

Cancer Research
Recent studies have highlighted the anticancer properties of azetidine derivatives. The introduction of substituents like 3,5-difluorobenzyl groups can enhance the cytotoxic activity against various cancer cell lines. For example, compounds with similar structures have shown promise as apoptosis inducers in cancer cells, making them potential candidates for further development as anticancer agents .

Synthetic Applications

Building Blocks in Organic Synthesis
3-[(3,5-Difluorobenzyl)oxy]azetidine serves as an important building block in organic synthesis. Its structure allows for modifications that can lead to a variety of derivatives useful in synthesizing more complex molecules. The azetidine ring can be functionalized through various reactions such as cross-coupling and nucleophilic substitutions .

Peptide Synthesis
Azetidine derivatives are also utilized in peptide synthesis. They can act as conformationally constrained analogs of amino acids, which may improve the stability and bioactivity of peptide therapeutics . This application is particularly relevant in developing peptide-based drugs targeting specific biological pathways.

Case Studies and Research Findings

Study Findings Applications
Abd el Hameid et al. (2020)Investigated the cytotoxic effects of novel azetidine derivatives against human cancer cell linesIdentified potential anticancer agents with IC50 values lower than standard treatments
Yang et al. (2023)Developed synthetic routes for azetidine derivatives with enhanced pharmacological profilesHighlighted the utility of azetidines in drug discovery and development
PMC Study (2020)Explored the biological activity of 1,2,4-oxadiazole derivatives and their azetidine counterpartsSuggested new pathways for anticancer drug development

Mechanism of Action

The mechanism of action of 3-[(3,5-Difluorobenzyl)oxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets. The azetidine ring provides structural rigidity, which is crucial for the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 3-[(3,5-Difluorobenzyl)oxy]azetidine is compared below with three analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
This compound 1121595-11-6 C₁₀H₁₁F₂NO 199.20 Azetidine + 3,5-difluorobenzyloxy group Pharmaceutical intermediate; high purity (≥98%)
3-(3,5-Difluorophenyl)azetidine 1203796-99-9 C₉H₉F₂N 169.17 Azetidine + direct 3,5-difluorophenyl group Likely used in medicinal chemistry; simpler structure
3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride 1220020-47-2 C₁₃H₁₈ClF₂NO 277.74 Piperidine + extended benzyloxy-methyl chain + HCl salt Increased solubility due to hydrochloride; irritant class

Key Observations

Ring Size and Rigidity :

  • The azetidine-based compounds (CAS 1121595-11-6 and 1203796-99-9) exhibit greater ring strain compared to the six-membered piperidine derivative (CAS 1220020-47-2), which may influence binding affinity in drug-receptor interactions .
  • The benzyloxy group in the target compound adds steric bulk and lipophilicity compared to the direct phenyl substitution in 3-(3,5-Difluorophenyl)azetidine .

Electronic Effects :

  • Fluorine atoms in all three compounds enhance metabolic stability and modulate electronic properties (e.g., electron-withdrawing effects on aromatic rings) .

Solubility and Handling :

  • The hydrochloride salt of the piperidine derivative (CAS 1220020-47-2) improves aqueous solubility but introduces irritant hazards .
  • The target compound’s storage at 2–8°C suggests sensitivity to degradation under ambient conditions .

Comparison with Agrochemical Analogs

Several agrochemicals with difluorophenyl or heterocyclic motifs share structural similarities but differ in applications:

Table 2: Functional Comparison with Pesticide Compounds

Compound Name CAS Number Key Structure Use
Procymidone - 3,5-Dichlorophenyl + bicyclic ring Fungicide
Vinclozolin - 3,5-Dichlorophenyl + oxazolidinedione Fungicide
Fluazuron - Difluorobenzamide + pyridinyl ether Insect growth regulator

Key Differences

  • Target vs. Agrochemicals : While agrochemicals like procymidone and fluazuron incorporate halogenated aromatic groups, their heterocyclic cores (e.g., triazines, oxazolidinediones) are bulkier and tailored for pesticidal activity. The target compound’s azetidine core is more compact, favoring pharmaceutical applications .

Commercial and Research Status

  • Availability : The target compound is listed as discontinued by CymitQuimica but available from MolCore at ≥98% purity, highlighting supplier-specific variability .
  • Research Relevance : Its structural features align with trends in fragment-based drug discovery, where small, rigid heterocycles are prioritized for optimizing pharmacokinetic profiles .

Biological Activity

3-[(3,5-Difluorobenzyl)oxy]azetidine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an azetidine ring substituted with a difluorobenzyl ether group. This unique structure contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may lead to altered cell proliferation and apoptosis.
  • Receptor Binding : It exhibits affinity for various receptors, potentially modulating their activity and influencing downstream signaling cascades.

Biological Activity Data

Research on the biological activity of this compound has yielded promising results. Below is a summary of key findings:

StudyBiological ActivityMethodologyKey Findings
CytotoxicityIn vitro assaysInduced apoptosis in cancer cell lines.
AntimicrobialZone of inhibition testsEffective against Gram-positive bacteria.
AntiproliferativeCell viability assaysReduced viability in BRCA-deficient cells.

Case Studies

  • Cytotoxic Effects in Cancer Cells : A study investigated the cytotoxic effects of this compound on various human tumor cell lines. Results indicated significant induction of apoptosis, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : Another research effort focused on the antimicrobial properties of the compound. It demonstrated effectiveness against several strains of bacteria, indicating potential applications in treating bacterial infections.
  • Inhibition of DNA Polymerase Theta : Recent findings suggest that derivatives of azetidine can act as inhibitors of DNA polymerase Theta (Polθ), which is crucial in cancer therapy for BRCA-deficient tumors. This highlights the compound's role in targeted cancer therapy strategies.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption and Distribution : Studies have shown that this compound has favorable absorption characteristics with moderate bioavailability.
  • Metabolism : The compound undergoes metabolic transformations primarily through cytochrome P450 enzymes, which play a significant role in its pharmacological effects.
  • Elimination : The elimination half-life varies based on dosage and administration route but typically ranges from 1 to 4 hours in animal models.

Q & A

Q. How can this compound be utilized in materials science research?

  • Methodological Answer :
  • Polymer Modification : Incorporate the compound as a monomer in fluorinated polyamides to enhance thermal stability.
  • Surface Functionalization : Graft onto silica nanoparticles via silane coupling for catalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,5-Difluorobenzyl)oxy]azetidine
Reactant of Route 2
Reactant of Route 2
3-[(3,5-Difluorobenzyl)oxy]azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.